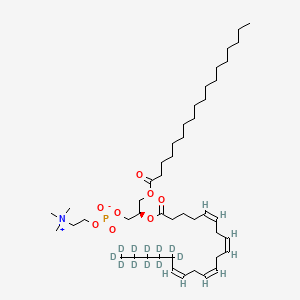
Dexketoprofen-d3 (trometamol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexketoprofen-d3 (trometamol) is a non-steroidal anti-inflammatory drug (NSAID) that is the deuterated form of dexketoprofen trometamol. It is used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is particularly effective in the treatment of mild to moderate pain, including musculoskeletal pain, dysmenorrhoea, and toothache .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dexketoprofen-d3 (trometamol) involves the deuteration of dexketoprofen, which is the (S)-enantiomer of ketoprofenThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of dexketoprofen-d3 (trometamol) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is then purified using techniques such as crystallization and chromatography to obtain the desired purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
Dexketoprofen-d3 (trometamol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as bromine and chlorine can be used for halogenation reactions
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, alcohols, and halogenated compounds. These products can have different pharmacological properties and can be used for further chemical modifications .
Wissenschaftliche Forschungsanwendungen
Dexketoprofen-d3 (trometamol) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of dexketoprofen.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Dexketoprofen-d3 (trometamol) is used in clinical research to evaluate its efficacy and safety in the treatment of various pain conditions.
Industry: It is used in the pharmaceutical industry for the development of new formulations and drug delivery systems
Wirkmechanismus
Dexketoprofen-d3 (trometamol) exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By blocking the COX enzymes, dexketoprofen-d3 (trometamol) reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketoprofen: The racemic mixture of dexketoprofen and its ®-enantiomer.
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID used for the treatment of pain and inflammation.
Uniqueness
Dexketoprofen-d3 (trometamol) is unique due to its deuterated form, which provides improved pharmacokinetic properties compared to its non-deuterated counterpart. The deuterium atoms increase the metabolic stability of the compound, leading to a longer duration of action and potentially reduced side effects .
Eigenschaften
Molekularformel |
C20H25NO6 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1/i1D3; |
InChI-Schlüssel |
QUZMDHVOUNDEKW-SNOXFQHYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)



![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)






![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
